Cas no 1226-52-4 (4-Hydroxy Triamterene)
4-Hydroxy Triamterene Chemical and Physical Properties
Names and Identifiers
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- Phenol,4-(2,4,7-triamino-6-pteridinyl)-
- 4-hydroxytriamterene
- 4-(2,4,7-triamino-5H-pteridin-6-ylidene)cyclohexa-2,5-dien-1-one
- 2,4,7-triamino-6-(4-hydroxyphenyl)-pteridine
- 2,4,7-Triamino-6-p-hydroxyphenylpteridin
- 2,4,7-triamino-6-p-hydroxyphenyl-pteridine
- 4-(2,4,7-triamino-pteridin-6-yl)-phenol
- para-Hydroxytriamterene
- p-Hydroxytriamterene
- 4-(2,4,7-TRIAMINOPTERIDIN-6-YL)PHENOL
- J-004841
- AKOS030241046
- 4-(2,4,7-Triamino-6-pteridinyl)phenol
- Phenol, 4-(2,4,7-triamino-6-pteridinyl)-
- UNII-YPP1C921EF
- 1226-52-4
- NS00115964
- YPP1C921EF
- Q27294645
- 4-Hydroxy Triamterene
- CHEMBL3544821
- FT-0670188
- 2.4.7-Triamino-6-p-hydroxyphenylpteridin
- 2,4,7-PTERIDINETRIAMINE, 6-(4-HYDROXYPHENYL)-
- DTXSID00876722
- 4-Hydroxy Triamterene-d4
- SCHEMBL10537075
- SCHEMBL15512756
- Phenol, 4-(2,4,7-triamino-6-pteridinyl)-; Phenol, p-(2,4,7-triamino-6-pteridinyl)- (7CI,8CI); 4-(2,4,7-Triamino-6-pteridinyl)phenol; 2,4,7-Triamino-6-(4-hydroxyphenyl)pteridine; 2,4,7-Triamino-6-(p-hydroxyphenyl)pteridine; p-Hydroxytriamterene
-
- Inchi: 1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19)
- InChI Key: QNJVMSASTUDLGC-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)C1C(N)=NC2=C(C(N)=NC(N)=N2)N=1
Computed Properties
- Exact Mass: 269.10300
- Monoisotopic Mass: 269.10250800g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 150Ų
Experimental Properties
- Melting Point: >300°C
- Solubility: Aqueous Basis (Slightly, Sonicated), DMSO (Slightly, Sonicated)
- PSA: 149.85000
- LogP: 2.28260
4-Hydroxy Triamterene Security Information
- Storage Condition:Hygroscopic, -20°C Freezer, Under inert atmosphere
4-Hydroxy Triamterene Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Hydroxy Triamterene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H971050-5mg |
4-Hydroxy Triamterene |
1226-52-4 | 5mg |
$ 114.00 | 2023-09-07 | ||
| TRC | H971050-10mg |
4-Hydroxy Triamterene |
1226-52-4 | 10mg |
$159.00 | 2023-05-18 | ||
| TRC | H971050-25mg |
4-Hydroxy Triamterene |
1226-52-4 | 25mg |
$ 391.00 | 2023-09-07 | ||
| TRC | H971050-50mg |
4-Hydroxy Triamterene |
1226-52-4 | 50mg |
$724.00 | 2023-05-18 | ||
| TRC | H971050-100mg |
4-Hydroxy Triamterene |
1226-52-4 | 100mg |
$ 1208.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206891-10 mg |
4-Hydroxy Triamterene, |
1226-52-4 | 10mg |
¥2,482.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206891-10mg |
4-Hydroxy Triamterene, |
1226-52-4 | 10mg |
¥2482.00 | 2023-09-05 | ||
| A2B Chem LLC | AA56187-5mg |
Phenol, 4-(2,4,7-triamino-6-pteridinyl)- |
1226-52-4 | 5mg |
$232.00 | 2024-04-20 | ||
| A2B Chem LLC | AA56187-25mg |
Phenol, 4-(2,4,7-triamino-6-pteridinyl)- |
1226-52-4 | 25mg |
$496.00 | 2024-04-20 | ||
| A2B Chem LLC | AA56187-100mg |
Phenol, 4-(2,4,7-triamino-6-pteridinyl)- |
1226-52-4 | 100mg |
$1278.00 | 2024-04-20 |
4-Hydroxy Triamterene Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 4-Hydroxy Triamterene
4-Hydroxy Triamterene: A Comprehensive Overview
4-Hydroxy Triamterene (CAS No. 1226-52-4) is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, also known as Triamterene 4-hydroxy, belongs to the class of organic compounds and is widely studied for its role in various chemical reactions and biological systems.
Recent studies have highlighted the importance of 4-Hydroxy Triamterene in the field of pharmacology. Researchers have explored its potential as a precursor in drug synthesis, particularly in the development of novel pharmaceutical agents. The compound's ability to undergo specific transformations under controlled conditions makes it a valuable intermediate in the creation of bioactive molecules.
In addition to its pharmacological applications, 4-Hydroxy Triamterene has also been investigated for its role in environmental chemistry. Scientists have examined its degradation pathways under various environmental conditions, such as soil and water, to assess its impact on ecosystems. These studies are crucial for understanding the compound's environmental fate and ensuring sustainable practices in its use.
The synthesis of 4-Hydroxy Triamterene involves a series of well-defined chemical reactions, which have been optimized over time to improve yield and purity. Modern techniques, including green chemistry approaches, are being employed to develop more efficient and environmentally friendly methods for synthesizing this compound.
From a structural perspective, 4-Hydroxy Triamterene exhibits a unique arrangement of functional groups that contribute to its reactivity and stability. Its molecular structure allows for versatile interactions with other compounds, making it a valuable tool in both academic research and industrial applications.
Furthermore, recent advancements in computational chemistry have enabled researchers to model the behavior of 4-Hydroxy Triamterene at the molecular level. These simulations provide insights into its electronic properties, reactivity, and potential interactions with biological systems, paving the way for innovative applications in fields such as materials science and nanotechnology.
In conclusion, 4-Hydroxy Triamterene (CAS No. 1226-52-4) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its continued exploration promises to unlock new possibilities for innovation and advancement in both research and industry.
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